molecular formula C26H23FN4O2 B12005215 N'-(1-(4-Fluorophenyl)ethylidene)-5-(4-((4-methylbenzyl)oxy)phenyl)-1H-pyrazole-3-carbohydrazide CAS No. 634896-96-1

N'-(1-(4-Fluorophenyl)ethylidene)-5-(4-((4-methylbenzyl)oxy)phenyl)-1H-pyrazole-3-carbohydrazide

Cat. No.: B12005215
CAS No.: 634896-96-1
M. Wt: 442.5 g/mol
InChI Key: QYDWLRMIKPNRLV-MTDXEUNCSA-N
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Description

N’-(1-(4-Fluorophenyl)ethylidene)-5-(4-((4-methylbenzyl)oxy)phenyl)-1H-pyrazole-3-carbohydrazide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a fluorophenyl group, a pyrazole ring, and a carbohydrazide moiety. Its molecular formula is C25H23FN4O2, and it has a molecular weight of 426.47 g/mol.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(1-(4-Fluorophenyl)ethylidene)-5-(4-((4-methylbenzyl)oxy)phenyl)-1H-pyrazole-3-carbohydrazide typically involves multiple steps. One common method includes the condensation of 4-fluoroacetophenone with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then reacted with 4-((4-methylbenzyl)oxy)benzaldehyde under acidic conditions to yield the final product. The reaction conditions often involve refluxing in ethanol or another suitable solvent .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized applications and relatively recent discovery. the general principles of organic synthesis, such as batch processing and the use of automated reactors, can be applied to scale up the production of this compound.

Chemical Reactions Analysis

Types of Reactions

N’-(1-(4-Fluorophenyl)ethylidene)-5-(4-((4-methylbenzyl)oxy)phenyl)-1H-pyrazole-3-carbohydrazide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the fluorophenyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

N’-(1-(4-Fluorophenyl)ethylidene)-5-(4-((4-methylbenzyl)oxy)phenyl)-1H-pyrazole-3-carbohydrazide has several scientific research applications:

Mechanism of Action

The mechanism of action of N’-(1-(4-Fluorophenyl)ethylidene)-5-(4-((4-methylbenzyl)oxy)phenyl)-1H-pyrazole-3-carbohydrazide is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its functional groups. The fluorophenyl group may enhance binding affinity, while the pyrazole ring can participate in hydrogen bonding and other interactions .

Comparison with Similar Compounds

Similar Compounds

  • N’-(1-(4-Fluorophenyl)ethylidene)-4-methylbenzenesulfonohydrazide
  • N’-(1-(4-Fluorophenyl)ethylidene)-2-(4-methylbenzyl)-1H-benzimidazole

Uniqueness

N’-(1-(4-Fluorophenyl)ethylidene)-5-(4-((4-methylbenzyl)oxy)phenyl)-1H-pyrazole-3-carbohydrazide is unique due to its combination of a fluorophenyl group and a pyrazole ring, which imparts specific chemical and biological properties. This combination is not commonly found in other similar compounds, making it a valuable target for further research and development .

Properties

CAS No.

634896-96-1

Molecular Formula

C26H23FN4O2

Molecular Weight

442.5 g/mol

IUPAC Name

N-[(E)-1-(4-fluorophenyl)ethylideneamino]-3-[4-[(4-methylphenyl)methoxy]phenyl]-1H-pyrazole-5-carboxamide

InChI

InChI=1S/C26H23FN4O2/c1-17-3-5-19(6-4-17)16-33-23-13-9-21(10-14-23)24-15-25(30-29-24)26(32)31-28-18(2)20-7-11-22(27)12-8-20/h3-15H,16H2,1-2H3,(H,29,30)(H,31,32)/b28-18+

InChI Key

QYDWLRMIKPNRLV-MTDXEUNCSA-N

Isomeric SMILES

CC1=CC=C(C=C1)COC2=CC=C(C=C2)C3=NNC(=C3)C(=O)N/N=C(\C)/C4=CC=C(C=C4)F

Canonical SMILES

CC1=CC=C(C=C1)COC2=CC=C(C=C2)C3=NNC(=C3)C(=O)NN=C(C)C4=CC=C(C=C4)F

Origin of Product

United States

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